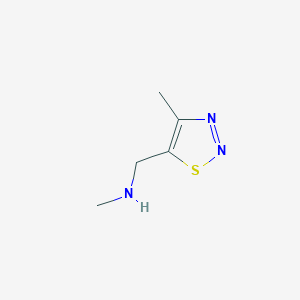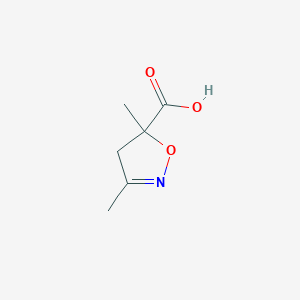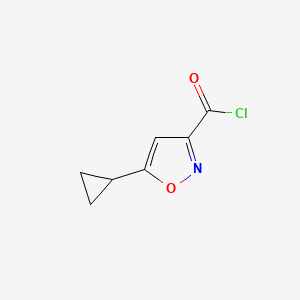
3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone (3-CF3-TMBP) is a compound of considerable interest in the scientific research community. This compound is a derivative of benzophenone and has a wide range of applications in various fields of science. It has been used in the synthesis of different compounds, as a catalyst in various reactions, and as a reagent in organic synthesis. Furthermore, 3-CF3-TMBP has also been studied for its potential biological and pharmacological activities.
Scientific Research Applications
Molecular Structure and Spectroscopy
- Crystallography and Intermolecular Interactions : Research demonstrates the synthesis and characterization of compounds similar to 3-Chloro-4-fluoro-3'-thiomorpholinomethylbenzophenone, showcasing their unique crystal structures and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Shukla et al., 2014).
Synthesis and Characterization
- Development of Biologically Active Compounds : Studies have focused on synthesizing and characterizing compounds with fluoro and chloro derivatives, providing insights into their potential biological activities and chemical reactivity (Mamatha S.V et al., 2019).
Pharmacology and Biological Activity
- Antimicrobial and Antifungal Applications : Certain fluoro and chloro-substituted compounds show promising antimicrobial and antifungal activities, suggesting potential applications in developing new antibiotics or antifungal agents (P. Chawla et al., 2012).
Chemical Reactions and Mechanisms
- Investigation of Reaction Dynamics : Studies explore the reaction mechanisms and dynamics of fluorine and chlorine-substituted compounds, which can inform the development of new synthetic methods and chemical processes (M. Cervera et al., 1996).
Material Science and Engineering
- Polymer and Material Development : Research into fluorine and chlorine-substituted compounds extends to their use in creating novel materials, including polymers and coordination complexes, which could have applications in various industries (Susanta Banerjee et al., 1999).
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-3’-thiomorpholinomethylbenzophenone is not specified in the search results. Its applications in drug development, material synthesis, and catalysis suggest it may interact with various biological or chemical systems.
Safety and Hazards
While specific safety and hazard information for 3-Chloro-4-fluoro-3’-thiomorpholinomethylbenzophenone is not available in the search results, related compounds like 3-chloro-4-fluoroaniline are considered hazardous. They may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-11-15(4-5-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNRIKIUOBFAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643378 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-34-3 |
Source


|
| Record name | Methanone, (3-chloro-4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)
![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)



![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)
